1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-22-14-8-6-13(7-9-14)16-18-17(24-19-16)23-12-15(21)20-10-4-2-3-5-11-20/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJYBNDUBUZCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Final Coupling Reaction: The final step involves coupling the azepane intermediate with the methoxyphenyl-thiadiazole intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives, including 1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results showed varying levels of cytotoxicity, with some compounds demonstrating higher efficacy against glioblastoma cells compared to breast cancer cells .
Microbicidal Properties
The compound has also been investigated for its microbicidal properties. Similar derivatives have been shown to possess activity against phytopathogenic microorganisms, making them suitable candidates for agricultural applications as crop protection agents. These compounds can be utilized in formulations aimed at preventing or controlling plant diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Variations in substituents on the thiadiazole and azepane rings can significantly influence the biological activity and selectivity of the compound. Ongoing research aims to identify the most effective modifications that enhance anticancer and antimicrobial activities while minimizing toxicity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Identified promising cytotoxic effects against U-87 glioblastoma cells. |
| Study 2 | Microbicidal Properties | Demonstrated effectiveness against several plant pathogens. |
| Study 3 | Structure-Activity Relationship | Explored modifications leading to enhanced biological activity. |
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: This compound has a piperidine ring instead of an azepane ring.
1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone: This compound has a chlorophenyl group instead of a methoxyphenyl group.
1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)thio)ethanone: This compound has an oxadiazole ring instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The structure includes an azepane ring and a thiadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 1251548-47-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the thiadiazole ring enhances its ability to inhibit specific enzymes related to cancer cell proliferation and inflammation.
Biological Activities
Research indicates that derivatives of thiadiazole compounds exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145). For instance, compounds within this class have shown IC50 values in the low micromolar range, indicating potent anticancer properties .
- Antimicrobial Effects : Thiadiazole derivatives have also been reported to possess antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological evaluation of thiadiazole derivatives:
-
Anticancer Activity Study :
A study assessed the anticancer effects of this compound against MCF-7 and A549 cell lines. The results indicated an IC50 value of approximately 10 µM for MCF-7 cells, demonstrating significant growth inhibition compared to control treatments . -
Mechanistic Insights :
Another research effort investigated the mechanism by which thiadiazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as chemotherapeutic agents . -
Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis revealed that modifications on the thiadiazole ring significantly affect the compound's potency. Substituents at specific positions on the ring enhance binding affinity to target proteins involved in tumor progression .
Q & A
Q. What toxicological endpoints are critical for early safety assessment?
- Methodology :
- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .
- hERG assay : Patch-clamp studies evaluate cardiac toxicity risk (IC₅₀ for hERG channel inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
